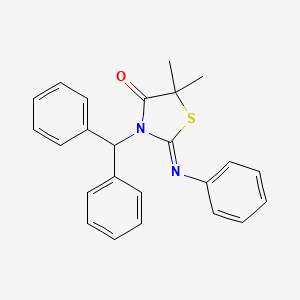![molecular formula C11H15N B14591167 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile CAS No. 61111-76-0](/img/structure/B14591167.png)
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile is a bicyclic compound with a unique structure that includes a nitrile group. This compound is known for its stability and reactivity, making it a valuable subject of study in various fields of chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile typically involves the reaction of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene with cyanogen bromide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions. The pathways involved may include nucleophilic addition and substitution reactions, depending on the environment and reagents present.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Similar structure but lacks the nitrile group.
2,5,5-Trimethylbicyclo[2.2.1]hept-2-ene: Another bicyclic compound with different substitution patterns.
1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Similar bicyclic structure with variations in the position of the methyl groups.
Uniqueness
4,7,7-Trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and potential applications. This differentiates it from other similar bicyclic compounds and makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
61111-76-0 |
|---|---|
Molekularformel |
C11H15N |
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
4,7,7-trimethylbicyclo[2.2.1]hept-2-ene-2-carbonitrile |
InChI |
InChI=1S/C11H15N/c1-10(2)9-4-5-11(10,3)6-8(9)7-12/h6,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
KCBBCRYVIBHIOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CCC1(C=C2C#N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14591088.png)
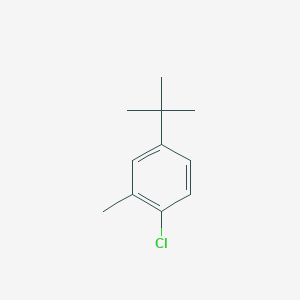
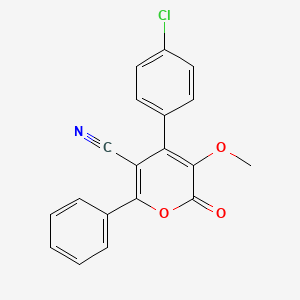
![1,3-Dimethylthiopyrano[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B14591108.png)

![N-tert-Butyl-N'-[2-(pyridin-3-yl)pyrimidin-4-yl]urea](/img/structure/B14591119.png)
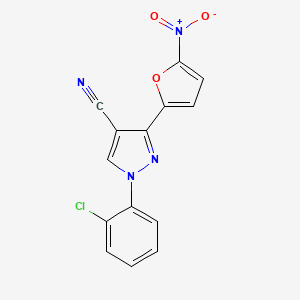
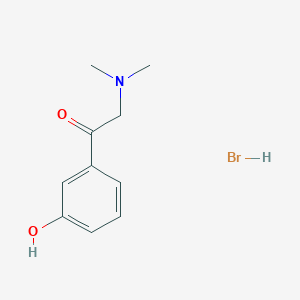
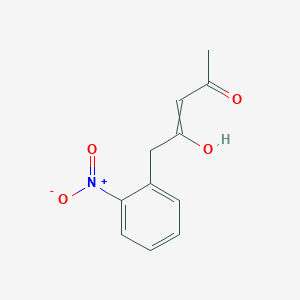

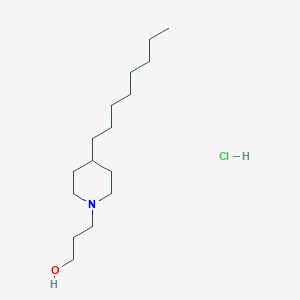
![3-[1-(3-Methoxyphenyl)cyclopentyl]-N,N-dimethylpropan-1-amine](/img/structure/B14591151.png)
